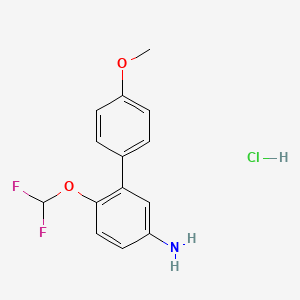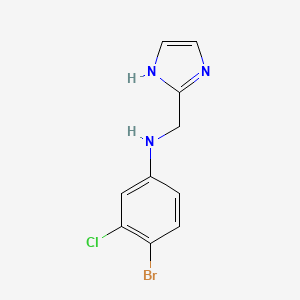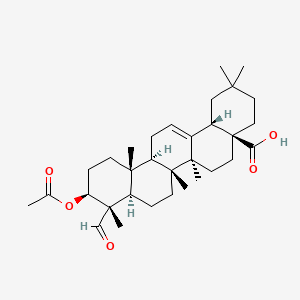
Gypsogenin acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Gypsogenin acetate is a derivative of gypsogenin, a pentacyclic triterpene . Gypsogenin has attracted widespread attention from medicinal chemists due to its prominent anti-cancer potential . It has proved itself as a new anti-proliferative player battling for a frontline position among other classic pentacyclic triterpenes such as oleanolic acid, glycyrrhetinic acid, ursolic acid, betulinic acid, and celastrol .
Synthesis Analysis
The most important reactions of gypsogenin involve the modification of its four functional groups . Forty-five gypsogenin and gypsogenic acid derivatives were synthesized and screened for their cytotoxic activities . Their structures were established using IR, 1H NMR, 13C NMR, and LC-MS spectroscopic data .Molecular Structure Analysis
The structure of this compound has been established through various studies . It is a derivative of gypsogenin, which has four functional groups that can be modified .Chemical Reactions Analysis
The most important reactions of gypsogenin involve the modification of its four functional groups . These modifications are crucial in the synthesis of this compound and its semisynthetic derivatives .Physical and Chemical Properties Analysis
This compound is a derivative of gypsogenin with a molecular formula of C32H48O5 and a molecular weight of 512.72 .Wissenschaftliche Forschungsanwendungen
Cholinesterase Inhibition
Gypsogenin acetate has been identified as a potent inhibitor of cholinesterases, a class of enzymes involved in the breakdown of the neurotransmitter acetylcholine. Research by Heller et al. (2014) discovered that derivatives of gypsogenin exhibit significant inhibitory activity against butyrylcholinesterase and acetylcholinesterase, highlighting its potential for applications in neurodegenerative diseases such as Alzheimer's, where cholinesterase inhibitors are of therapeutic interest. This compound derivatives were found to possess inhibitory activity comparable to that of established treatments, suggesting a promising avenue for the development of new neuroprotective drugs (Heller et al., 2014).
Zukünftige Richtungen
Eigenschaften
CAS-Nummer |
27706-38-3 |
|---|---|
Molekularformel |
C32H48O5 |
Molekulargewicht |
512.7 g/mol |
IUPAC-Name |
(4aS,6aR,6aS,6bR,8aR,9S,10S,12aR,14bS)-10-acetyloxy-9-formyl-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid |
InChI |
InChI=1S/C32H48O5/c1-20(34)37-25-11-12-28(4)23(29(25,5)19-33)10-13-31(7)24(28)9-8-21-22-18-27(2,3)14-16-32(22,26(35)36)17-15-30(21,31)6/h8,19,22-25H,9-18H2,1-7H3,(H,35,36)/t22-,23+,24+,25-,28-,29-,30+,31+,32-/m0/s1 |
InChI-Schlüssel |
MCDYEFFAFNMJFD-PRGPMLBASA-N |
Isomerische SMILES |
CC(=O)O[C@H]1CC[C@]2([C@H]([C@]1(C)C=O)CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)C)C)C |
SMILES |
CC(=O)OC1CCC2(C(C1(C)C=O)CCC3(C2CC=C4C3(CCC5(C4CC(CC5)(C)C)C(=O)O)C)C)C |
Kanonische SMILES |
CC(=O)OC1CCC2(C(C1(C)C=O)CCC3(C2CC=C4C3(CCC5(C4CC(CC5)(C)C)C(=O)O)C)C)C |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![8-Azaspiro[bicyclo[3.2.1]octane-3,2'-morpholin]-5'-one](/img/structure/B1445910.png)

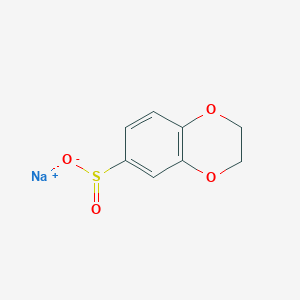

![3-(difluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine dihydrochloride](/img/structure/B1445917.png)
![[1,2,4]Triazolo[1,5-a]pyridin-5-ol](/img/structure/B1445918.png)
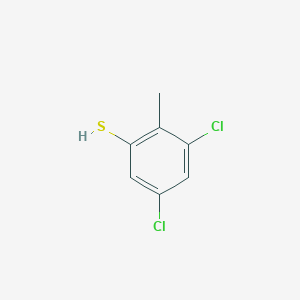
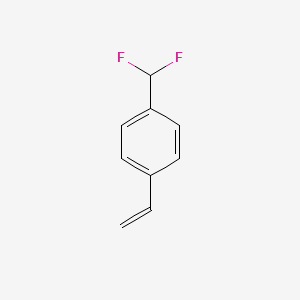


![3-Amino-2-[(3-chloropyridin-4-yl)methyl]propan-1-ol dihydrochloride](/img/structure/B1445927.png)
